

Hirsutide: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutide is a naturally occurring cyclotetrapeptide that has garnered significant interest within the scientific community due to its diverse biological activities.[1] Isolated from the entomopathogenic fungus Hirsutella sp., this secondary metabolite has demonstrated notable antibacterial, antifungal, and cytotoxic properties.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **hirsutide**, along with detailed experimental protocols and an exploration of its potential mechanism of action.

Chemical Structure and Properties

Hirsutide is a cyclic peptide with the formal name cyclo(N-methyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-valyl).[2] Its structure was elucidated through extensive spectroscopic analysis, including one- and two-dimensional NMR experiments and mass spectrometry.[3]

Physicochemical Properties



Property	Value	Reference
CAS Number	865368-30-5	[2]
Molecular Formula	C34H40N4O4	[2]
Molecular Weight	568.7 g/mol	[2]
Appearance	Beige solid	[1]
Purity	>95% by HPLC	[1]
Solubility	Soluble in DMF, DMSO, ethanol, and methanol.	[1][2]
Storage	Store at -20°C for long-term stability (≥ 4 years).	[2]

Spectroscopic Data

The structural confirmation of **hirsutide** was achieved through detailed analysis of its spectral data. While the full raw data is found in the primary literature, a summary of the key analyses is presented below.

Spectroscopic Technique	Key Findings
FT-IR	Confirmed the presence of peptide bonds and other functional groups.
¹ H-NMR	Revealed the presence of the constituent amino acid residues and their connectivity.
¹³ C-NMR	Provided detailed information on the carbon framework of the molecule.
FAB Mass Spectrometry	Determined the molecular weight and fragmentation pattern, confirming the cyclic nature and amino acid sequence.

Biological Activity



Hirsutide exhibits a broad spectrum of biological activities, making it a compound of interest for drug development.

Antimicrobial and Antifungal Activity

Organism	Activity	Value	Reference
Corynebacterium pyogenes	Antibacterial (MIC)	25 μg/cm³	[2]
Staphylococcus aureus	Antibacterial (MIC)	13 μg/cm³	[2]
Pseudomonas aeruginosa	Antibacterial (MIC)	6 μg/cm³	[2][3]
Klebsiella pneumoniae	Antibacterial (MIC)	21 μg/cm³	[2]
Candida albicans	Antifungal (MIC)	13 μg/cm ³	[2]
Microsporum audouinii	Antifungal (MIC)	6 μg/cm³	[2]
Aspergillus niger	Antifungal (MIC)	25 μg/cm³	[2]
Ganoderma	Antifungal (MIC)	6 μg/cm³	[2]

Cytotoxic and Anthelmintic Activity

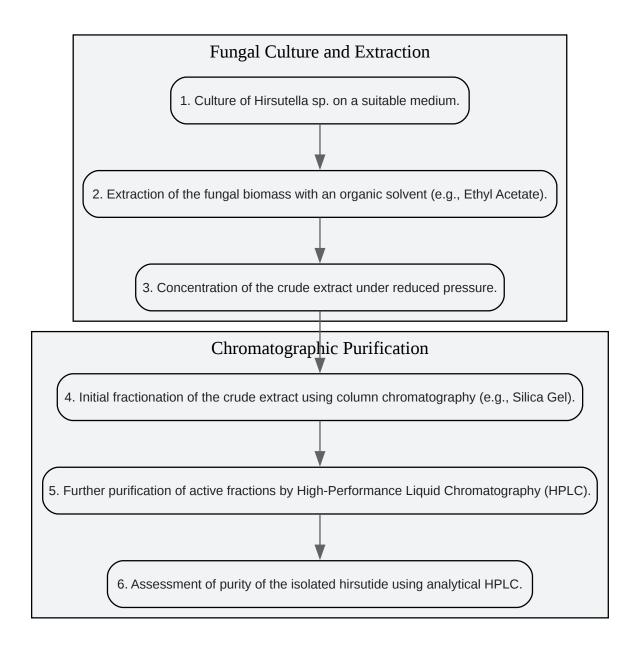


Cell Line/Organism	Activity	Value	Reference
Dalton's Lymphoma Ascites (DLA) cells	Cytotoxic (IC50)	14 μΜ	[3]
Ehrlich's Ascites Carcinoma (EAC) cells	Cytotoxic (IC50)	22 μΜ	[3]
Megascoplex konkanensis	Anthelmintic	Potent at 1 and 2 mg/ml	[3]
Pontoscotex corethruses	Anthelmintic	Potent at 1 and 2 mg/ml	[3]

Experimental Protocols Isolation and Purification of Hirsutide

The following is a generalized protocol based on the initial isolation of **hirsutide** from Hirsutella sp.





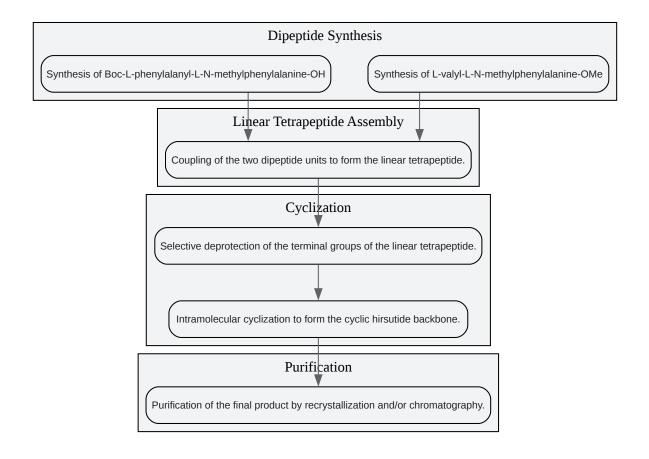
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Figure 1. General workflow for the isolation and purification of **hirsutide**.

Chemical Synthesis of Hirsutide

The total synthesis of **hirsutide** has been achieved through a solution-phase peptide synthesis approach. The general strategy involves the coupling of dipeptide units followed by cyclization of the resulting linear tetrapeptide.





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Figure 2. Synthetic workflow for **hirsutide**.

A key step in the synthesis is the cyclization of the linear tetrapeptide. Studies have shown that the pentafluorophenyl ester method with N-methylmorpholine as a base provides a high yield of the final cyclic product.[3]

Putative Mechanism of Action

The precise molecular mechanism of action for **hirsutide** has not been fully elucidated. However, based on the known mechanisms of other antimicrobial and cytotoxic cyclic peptides, a plausible mechanism involves interaction with and disruption of the cell membrane.





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Figure 3. A proposed mechanism of action for **hirsutide** involving cell membrane disruption.

This proposed pathway suggests that **hirsutide** initially binds to the cell membrane of the target organism. This interaction could be facilitated by the specific lipid composition of the microbial or cancer cell membrane. Following binding, **hirsutide** may insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity would result in the leakage of essential ions and small molecules, ultimately leading to cell death. Further research is required to validate this proposed mechanism and to identify any specific intracellular targets of **hirsutide**.

Conclusion

Hirsutide is a promising natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. Its well-defined chemical structure and the feasibility of its chemical synthesis provide a solid foundation for structure-activity relationship studies and the development of more potent and selective analogs. Future research should focus on elucidating the specific molecular mechanisms underlying its antimicrobial and cytotoxic effects to guide its development as a potential therapeutic agent.

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